5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-(3,4-dimethoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one
Description
Properties
IUPAC Name |
5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-7-(3,4-dimethoxyphenyl)-2-methyl-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O4S/c1-15-26-23-24(34-15)22(17-10-11-19(32-2)20(13-17)33-3)27-29(25(23)31)14-21(30)28-12-6-8-16-7-4-5-9-18(16)28/h4-5,7,9-11,13H,6,8,12,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFKVZTACNDTDSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)N3CCCC4=CC=CC=C43)C5=CC(=C(C=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-(3,4-dimethoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the thiazolo[4,5-d]pyridazin class, which is known for various biological activities including anti-inflammatory and anticancer properties. The unique structural features of this compound contribute to its pharmacological profile.
Structural Characteristics
The molecular formula of this compound is C25H24N4O4S, with a molecular weight of approximately 468.55 g/mol. Its structure includes several functional groups that enhance its biological activity:
- Thiazole ring : Known for its role in various biological activities.
- Pyridazine moiety : Contributes to the compound's interaction with biological targets.
- Quinoline derivative : Imparts additional pharmacological properties.
Biological Activities
Research indicates that compounds similar to 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-(3,4-dimethoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one exhibit a range of biological activities:
-
Anticancer Activity :
- Studies have shown that thiazolo[4,5-d]pyridazin derivatives can inhibit tumor growth in various cancer cell lines.
- Mechanisms may involve the induction of apoptosis and inhibition of cell proliferation.
-
Anti-inflammatory Effects :
- The compound has demonstrated potential in reducing inflammation in preclinical models.
- It may inhibit pro-inflammatory cytokines and modulate immune responses.
-
Antimicrobial Properties :
- Preliminary assays suggest activity against certain bacterial strains.
- Further studies are needed to elucidate the specific mechanisms involved.
Synthesis and Reaction Pathways
The synthesis of 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-(3,4-dimethoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one typically involves multi-step organic reactions. Key steps include:
- Preparation of the 3,4-dihydroquinoline intermediate through the Leuckart-Wallach reaction.
- Formation of the thiazolo-pyridazinone structure via cyclization reactions.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
| Study | Findings | |
|---|---|---|
| Study 1 | Evaluated anticancer effects in breast cancer cell lines | Significant reduction in cell viability was observed |
| Study 2 | Investigated anti-inflammatory properties using LPS-stimulated macrophages | Compound reduced TNF-alpha production |
| Study 3 | Assessed antimicrobial activity against Gram-positive bacteria | Demonstrated effective inhibition at low concentrations |
The precise mechanism by which 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-(3,4-dimethoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one exerts its biological effects is not fully elucidated but may involve:
- Interaction with specific enzymes or receptors.
- Modulation of signaling pathways related to cell growth and survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Analogues
7-Phenyl-2-(1-pyrrolidinyl)thiazolo[4,5-d]pyridazin-4(5H)-one
- Core : Identical thiazolo[4,5-d]pyridazin-4(5H)-one backbone.
- Key Differences :
- Position 7 : Phenyl group (vs. 3,4-dimethoxyphenyl in the target compound).
- Position 2 : Pyrrolidinyl substituent (vs. methyl group).
- Implications :
- The 3,4-dimethoxyphenyl group in the target compound may enhance electron density and binding affinity to aromatic receptor pockets compared to simple phenyl .
- The methyl group at position 2 in the target compound likely improves metabolic stability over pyrrolidinyl, which could introduce conformational flexibility .
Thiazolo[4,5-d]pyrimidin-7(6H)-one Derivatives
Substituent-Based Analogues
Dihydroquinolinyl-Containing Derivatives
- Example: 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-((3-methoxybenzyl)thio)-6-methylpyrimidin-4(3H)-one .
- Key Differences: Core: Pyrimidin-4(3H)-one (vs. pyridazinone in the target compound). Substituents: A 3-methoxybenzylthio group at position 2 (vs. methyl group).
- Implications: The dihydroquinolinyl group enhances lipophilicity and may facilitate blood-brain barrier penetration, relevant for CNS-targeted therapies .
3,4-Dimethoxyphenyl-Substituted Derivatives
- Example: 3-(5-(4-substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-ylamino)-2-(2-methylphenyl)quinazolin-4(3H)-one derivatives .
- Key Differences: Core: Quinazolinone (vs. thiazolo[4,5-d]pyridazinone). Substituents: 4-substitutedphenyl groups (vs. 3,4-dimethoxyphenyl).
- Implications: The 3,4-dimethoxyphenyl group in the target compound provides stronger electron-donating effects, which could enhance binding to enzymes like cytochrome P450 or monoamine oxidases .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Pathways: The target compound’s synthesis likely involves multi-step cyclization and functionalization, as seen in analogous thiazolo[4,5-d]pyridazinone derivatives (e.g., Scheme 3 in ).
- SAR Insights: The 3,4-dimethoxyphenyl group may enhance solubility and target affinity compared to unsubstituted phenyl groups. The thiazolo[4,5-d]pyridazinone core’s rigidity could improve metabolic stability over flexible cores like pyrimidinone .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodology :
- Use reflux conditions in ethanol or DMF for coupling reactions to ensure complete conversion of intermediates .
- Purify via recrystallization from a DMF-EtOH (1:1) mixture to remove unreacted starting materials .
- Employ activated methylene compounds (e.g., from dithiazolium salts) to enhance reaction efficiency in heterocyclic ring formation .
Q. What spectroscopic and crystallographic methods are recommended for structural eludication?
- Methodology :
- Perform X-ray crystallography to resolve the 3D configuration of the thiazolo-pyridazinone core and substituents .
- Use NMR (¹H/¹³C) to confirm the presence of the 3,4-dimethoxyphenyl and dihydroquinoline moieties .
- Validate purity via HPLC with UV detection (λ = 254 nm) and compare retention times with synthetic intermediates .
Advanced Research Questions
Q. How should in vitro biological activity assays be designed to evaluate its potential as a kinase inhibitor?
- Methodology :
- Use enzyme-linked immunosorbent assays (ELISA) to measure inhibition of target kinases (e.g., EGFR or CDK2) at varying concentrations (1 nM–10 µM) .
- Include positive controls (e.g., staurosporine) and triplicate measurements to account for plate variability .
- Assess cytotoxicity in HEK-293 cells via MTT assays to differentiate between specific kinase inhibition and general toxicity .
Q. What computational approaches are used to predict its pharmacokinetics and binding affinity?
- Methodology :
- Perform molecular docking (AutoDock Vina) to model interactions with kinase ATP-binding pockets, focusing on hydrogen bonding with the thiazolo-pyridazinone core .
- Predict ADMET properties (e.g., logP, plasma protein binding) using QSAR models in Schrödinger Suite .
- Validate predictions with in vitro hepatic microsome stability assays .
Q. How can researchers address solubility challenges in pharmacological studies?
- Methodology :
- Use co-solvents like PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility for in vivo administration .
- Characterize solubility-temperature profiles via dynamic light scattering (DLS) .
- Modify the 3,4-dimethoxyphenyl group to introduce hydrophilic substituents (e.g., hydroxyl or amine groups) without compromising activity .
Q. What strategies are effective for detecting metabolic degradation products in hepatic studies?
- Methodology :
- Incubate the compound with human liver microsomes (HLMs) and analyze metabolites via LC-MS/MS with positive/negative ion switching .
- Synthesize potential oxidative metabolites (e.g., quinoline N-oxide derivatives) as reference standards .
- Use high-resolution mass spectrometry (HRMS) to identify Phase I/II metabolites .
Q. How to design long-term stability studies under environmental or physiological conditions?
- Methodology :
- Expose the compound to simulated sunlight (UV-B lamps) and analyze degradation products via GC-MS to assess photostability .
- Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis to monitor decomposition .
- Evaluate hydrolytic stability in buffers (pH 1.2–7.4) to simulate gastrointestinal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
